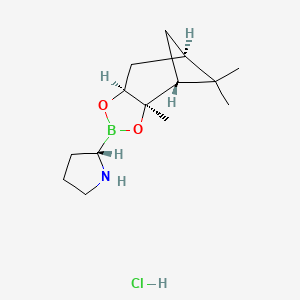

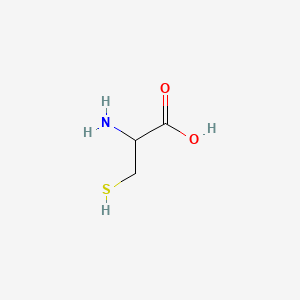

![molecular formula C₁₈H₂₀FN₅O₅ B1147182 2-[2-(4-氟苯基)乙氧基]腺苷 CAS No. 131865-85-5](/img/structure/B1147182.png)

2-[2-(4-氟苯基)乙氧基]腺苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of adenosine derivatives, such as 2-[2-(4-Fluorophenyl)ethoxy]adenosine, often involves the introduction of protective groups to adenosine's hydroxyl group, enabling further chemical modifications. For instance, the 4-methoxybenzyl group has been used as a new protecting group for the 2′-hydroxyl group of adenosine, facilitating the synthesis of oligoribonucleotides through a phosphotriester approach (Takaku & Kamaike, 1982). Additionally, the synthesis of base-protected adenosine derivatives for oligoribonucleotide assembly demonstrates the complexity and versatility of adenosine chemistry (Beijer et al., 1990).

Molecular Structure Analysis

The molecular structure of adenosine derivatives is crucial for their biological activity and interaction with biological molecules. For instance, the introduction of fluorine atoms into adenosine analogs can significantly alter their properties and interactions. The structural analysis of such compounds often involves advanced spectroscopic techniques, including NMR and mass spectrometry, to elucidate their detailed molecular architecture.

Chemical Reactions and Properties

Adenosine derivatives can undergo various chemical reactions, including halogenation, alkylation, and acylation, to modify their structure and enhance their biological activity. The reactivity of the hydroxyl, amino, and halogen groups within the molecule plays a vital role in these chemical transformations. For example, the synthesis of 5'-N-(2-[18F]fluoroethyl)-carboxamidoadenosine demonstrates the incorporation of fluorine-18 for PET imaging applications, highlighting the compound's versatility in chemical modifications (Lehel et al., 2000).

科学研究应用

寡核糖核苷酸合成: 4-甲氧基苄基,与 2-[2-(4-氟苯基)乙氧基]腺苷的结构相关,已被用于寡核糖核苷酸的合成。该方法包括直接引入腺苷的 2'-羟基,并已证明通过亚磷酸三酯法在寡核糖核苷酸合成中取得成功 (Takaku & Kamaike, 1982)。

DNA 研究中的荧光探针: 2-氨基嘌呤,腺嘌呤的类似物,在结构上与 2-[2-(4-氟苯基)乙氧基]腺苷相似,已被广泛用作荧光探针来研究蛋白质诱导的 DNA 局部构象变化。它展示了对碱基序列、温度和螺旋构象敏感的量子产率和发射衰减寿命的变化 (Rachofsky, Osman, & Ross, 2001)。

抗肿瘤剂合成: 一种与 2-[2-(4-氟苯基)乙氧基]腺苷在结构上相关的化合物,称为 S14161,被确认为磷酸肌醇 3-激酶 (PI3K) 抑制剂,并已参与新型抗肿瘤剂的合成 (Yin et al., 2013)。

碳水化合物化学: 在碳水化合物化学中,与 2-[2-(4-氟苯基)乙氧基]腺苷的结构相关的 2-[(4-氟苯基)磺酰基]乙氧基羰基 (Fsec) 基团已被用于羟基保护。该方法对于合成复杂的碳水化合物分子非常重要 (Spjut, Qian, & Elofsson, 2010)。

PET 显像剂: 已合成包括与 2-[2-(4-氟苯基)乙氧基]腺苷在结构上相关的腺苷类似物作为潜在的 PET 显像剂。这些包括 2'-脱氧-2'-[18F]氟-9-β-D-阿拉伯呋喃糖基腺嘌呤等化合物,突出了它们在诊断成像中的重要性 (Alauddin, Fissekis, & Conti, 2003)。

RNA 连接酶反应: 包括与 2-[2-(4-氟苯基)乙氧基]腺苷相似的结构在内的腺苷类似物已被用于 RNA 连接酶反应中以延长寡核苷酸链。该应用对于核酸研究和生物技术应用至关重要 (Ohtsuka et al., 1980)。

属性

IUPAC Name |

(2R,3R,4S,5R)-2-[6-amino-2-[2-(4-fluorophenyl)ethoxy]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN5O5/c19-10-3-1-9(2-4-10)5-6-28-18-22-15(20)12-16(23-18)24(8-21-12)17-14(27)13(26)11(7-25)29-17/h1-4,8,11,13-14,17,25-27H,5-7H2,(H2,20,22,23)/t11-,13-,14-,17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJXSIJUIBOTFHQ-LSCFUAHRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCOC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CCOC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(4-Fluorophenyl)ethoxy]adenosine | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

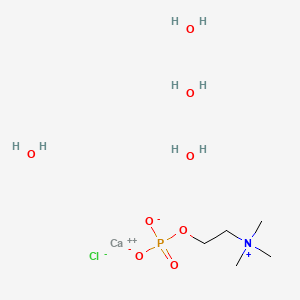

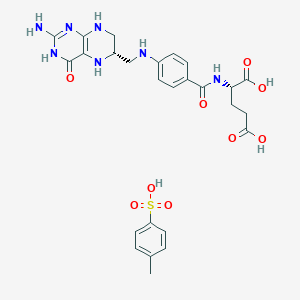

![6-[5-[[[2-(Methyl-d3-sulfonyl)ethyl]amino]methyl]-2-furanyl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4-quinazolinamine](/img/structure/B1147107.png)

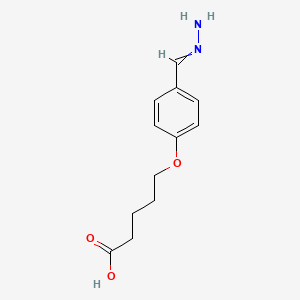

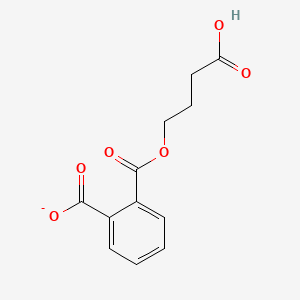

![[(1R,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate](/img/structure/B1147108.png)

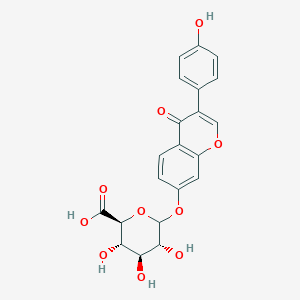

![(Alphar)-alpha-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]benzeneacetamide](/img/structure/B1147115.png)

![2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(2-methylbutoxy)carbonyl]cytidine](/img/structure/B1147116.png)